molecular formula C14H10N2O4 B102726 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- CAS No. 18672-15-6

4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)-

Cat. No. B102726
CAS RN: 18672-15-6
M. Wt: 270.24 g/mol
InChI Key: RJFKAIOIBHHRQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-1,3-benzoxazin-4-one, 2,3-dihydro-3-(p-nitrophenyl)-, also known as NBD-BOA, is a fluorescent probe frequently used in biochemical and physiological research. This compound has been widely used in the study of protein-protein interactions, enzyme activity, and cellular signaling pathways.

Mechanism Of Action

4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- acts as a fluorescent probe by undergoing a conformational change upon binding to its target molecule. The fluorescent properties of 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- are dependent on the position of the nitro group on the phenyl ring. When 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- binds to a target molecule, the nitro group is displaced, causing a change in the fluorescent properties of the compound. This change can be detected using fluorescence spectroscopy.

Biochemical And Physiological Effects

4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- has been shown to have minimal effects on biochemical and physiological processes. However, it is important to note that the use of any chemical probe in biological systems can potentially interfere with normal cellular processes. Therefore, it is important to use caution when interpreting results obtained using 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)-.

Advantages And Limitations For Lab Experiments

One advantage of using 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- as a fluorescent probe is its high sensitivity and selectivity for its target molecule. 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- is also relatively easy to synthesize and has a long shelf life. However, one limitation of using 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- is its potential to interfere with normal cellular processes. In addition, 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- may not be suitable for use in certain experimental conditions, such as in vivo studies.

Future Directions

There are several future directions for the use of 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- in scientific research. One direction is the development of new probes based on the 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- scaffold with improved selectivity and sensitivity for specific target molecules. Another direction is the use of 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- in high-throughput screening assays to identify novel compounds that modulate protein-protein interactions or enzyme activity. Finally, 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- could be used in combination with other probes to study complex biological processes, such as signal transduction pathways.

Synthesis Methods

4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- can be synthesized via a multi-step reaction process. The first step involves the synthesis of 2-nitrobenzaldehyde, which is then reacted with 2-aminophenol to form 2-amino-4-nitrophenol. The final step involves the reaction of 2-amino-4-nitrophenol with phosgene to produce 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)-.

Scientific Research Applications

4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- has been widely used in scientific research as a fluorescent probe to study protein-protein interactions, enzyme activity, and cellular signaling pathways. For example, 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- has been used to study the interaction between the SH2 domain of Src kinase and the phosphorylated tyrosine residues of its substrate proteins. 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- has also been used to study the activity of protein kinases, such as protein kinase C and protein kinase A, by monitoring the phosphorylation of their substrates. In addition, 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- has been used to study the activation of G protein-coupled receptors and intracellular calcium signaling pathways.

properties

CAS RN

18672-15-6

Product Name

4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)-

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

3-(4-nitrophenyl)-2H-1,3-benzoxazin-4-one

InChI

InChI=1S/C14H10N2O4/c17-14-12-3-1-2-4-13(12)20-9-15(14)10-5-7-11(8-6-10)16(18)19/h1-8H,9H2

InChI Key

RJFKAIOIBHHRQM-UHFFFAOYSA-N

SMILES

C1N(C(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1N(C(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)[N+](=O)[O-]

Other CAS RN

18672-15-6

synonyms

3-(4-Nitrophenyl)-2H-1,3-benzoxazin-4(3H)-one

Origin of Product

United States

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